

A Comparative Spectroscopic Guide to 3,5-Dinitrobenzoate Esters

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Compound of Interest

Compound Name: *Ethyl 3,5-dinitrobenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of a homologous series of alkyl 3,5-dinitrobenzoate esters. These compounds are frequently synthesized as derivatives to aid in the identification and characterization of alcohols. This document summarizes key data from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses to facilitate their differentiation and structural elucidation.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for methyl, ethyl, propyl, and butyl 3,5-dinitrobenzoate esters.

Table 1: UV-Vis and IR Spectroscopic Data

Ester	UV-Vis (λ _{max} , nm)	Molar Absorptiv ity (ε, L mol ⁻¹ cm ⁻¹)	IR (KBr, cm ⁻¹) C=O Stretch	IR (KBr, cm ⁻¹) NO ₂ Asymmet ric Stretch	IR (KBr, cm ⁻¹) NO ₂ Symmetri c Stretch	IR (KBr, cm ⁻¹) C-O Stretch
Methyl 3,5- dinitrobenz oate	Not Available	Not Available	~1720	~1545	~1345	~1280
Ethyl 3,5- dinitrobenz oate	Not Available	Not Available	~1725	~1540	~1345	~1275
Propyl 3,5- dinitrobenz oate	Not Available	Not Available	~1725	~1540	~1345	~1275
Butyl 3,5- dinitrobenz oate	Not Available	Not Available	~1728	~1542	~1347	~1278

Table 2: ¹H NMR and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Ester	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
Methyl 3,5-dinitrobenzoate	9.25 (t, 1H, Ar-H), 9.15 (d, 2H, Ar-H), 4.00 (s, 3H, -OCH ₃)	162.5 (C=O), 148.8 (C-NO ₂), 134.5 (C-CO), 129.8 (CH-Ar), 122.5 (CH-Ar), 53.0 (-OCH ₃)
Ethyl 3,5-dinitrobenzoate	9.24 (t, 1H, Ar-H), 9.15 (d, 2H, Ar-H), 4.50 (q, 2H, -OCH ₂ -), 1.45 (t, 3H, -CH ₃)	162.1 (C=O), 148.8 (C-NO ₂), 134.9 (C-CO), 129.7 (CH-Ar), 122.4 (CH-Ar), 62.5 (-OCH ₂ -), 14.2 (-CH ₃)
Propyl 3,5-dinitrobenzoate	9.23 (t, 1H, Ar-H), 9.14 (d, 2H, Ar-H), 4.39 (t, 2H, -OCH ₂ -), 1.85 (sext, 2H, -CH ₂ -), 1.05 (t, 3H, -CH ₃)	162.2 (C=O), 148.8 (C-NO ₂), 135.0 (C-CO), 129.6 (CH-Ar), 122.3 (CH-Ar), 68.2 (-OCH ₂ -), 22.0 (-CH ₂ -), 10.5 (-CH ₃)
Butyl 3,5-dinitrobenzoate	9.23 (t, 1H, Ar-H), 9.14 (d, 2H, Ar-H), 4.43 (t, 2H, -OCH ₂ -), 1.80 (quint, 2H, -CH ₂ -), 1.50 (sext, 2H, -CH ₂ -), 0.99 (t, 3H, -CH ₃)	162.2 (C=O), 148.8 (C-NO ₂), 135.0 (C-CO), 129.6 (CH-Ar), 122.3 (CH-Ar), 66.4 (-OCH ₂ -), 30.6 (-CH ₂ -), 19.2 (-CH ₂ -), 13.7 (-CH ₃)

Table 3: Mass Spectrometry Data (Electron Ionization)

Ester	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
Methyl 3,5-dinitrobenzoate	226	195 ([M-OCH ₃] ⁺), 166, 150, 120, 104, 75
Ethyl 3,5-dinitrobenzoate	240	195 ([M-OC ₂ H ₅] ⁺), 180, 150, 120, 104, 75
Propyl 3,5-dinitrobenzoate	254	195 ([M-OC ₃ H ₇] ⁺), 212, 150, 120, 104, 75
Butyl 3,5-dinitrobenzoate	268	195 ([M-OC ₄ H ₉] ⁺), 212, 150, 120, 104, 75

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 3,5-Dinitrobenzoate Esters

Materials:

- 3,5-Dinitrobenzoyl chloride
- Anhydrous alcohol (methanol, ethanol, propanol, or butanol)
- Pyridine
- Diethyl ether
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 1.0 g of 3,5-dinitrobenzoyl chloride in 10 mL of anhydrous diethyl ether.
- Add a stoichiometric equivalent of the corresponding anhydrous alcohol.
- Slowly add a 1.2 molar equivalent of pyridine to the mixture with stirring.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and 20 mL of saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure to yield the crude ester.

- Recrystallize the solid product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3,5-dinitrobenzoate ester.

Spectroscopic Analyses

UV-Vis Spectroscopy:

- Instrument: Double-beam UV-Vis spectrophotometer.
- Solvent: Ethanol.
- Procedure: Prepare a dilute solution of the ester in ethanol. Record the absorption spectrum from 200 to 400 nm against an ethanol blank. The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Infrared (IR) Spectroscopy:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid ester with dry potassium bromide and pressing the mixture into a thin disk.
- Procedure: Record the IR spectrum from 4000 to 400 cm^{-1} . Identify the characteristic absorption bands for the carbonyl (C=O) and nitro (NO₂) groups.

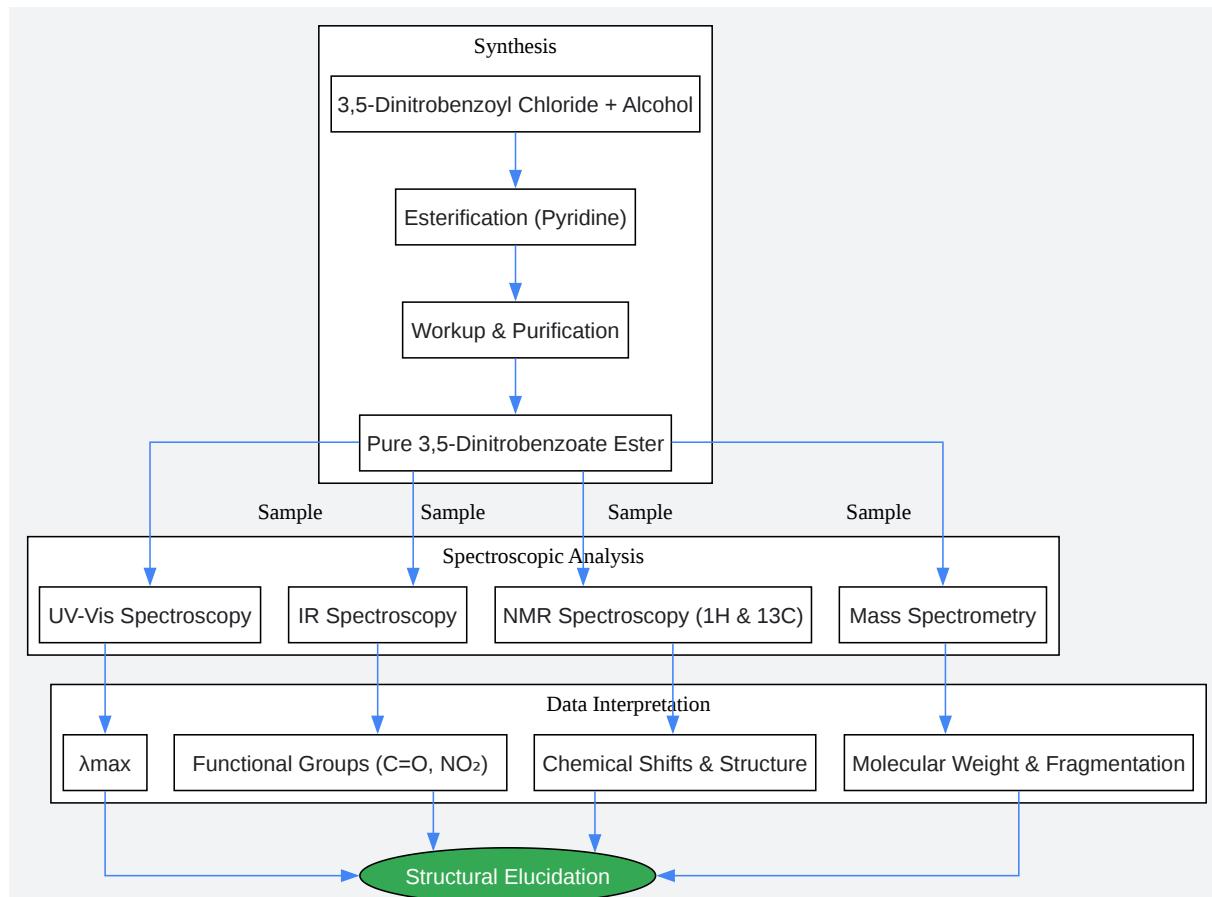
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
- Procedure: Dissolve approximately 10-20 mg of the ester in 0.7 mL of CDCl₃. Record the ¹H and ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

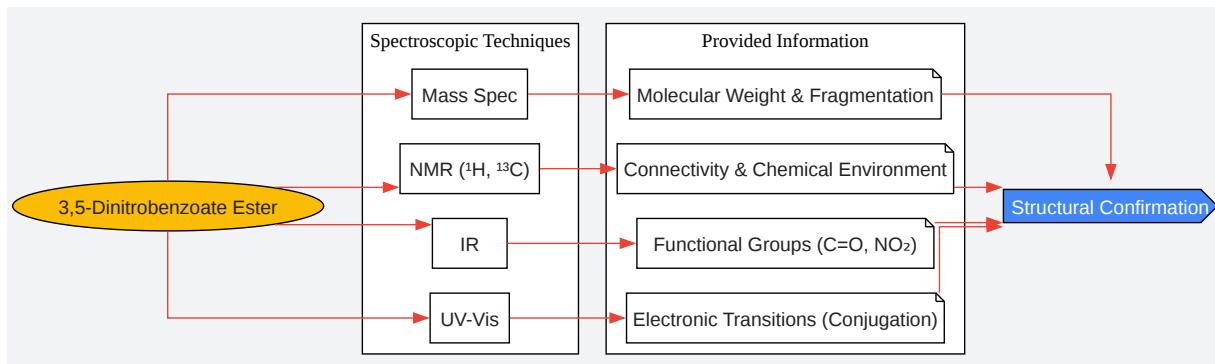
Mass Spectrometry (MS):

- Instrument: Mass spectrometer with an electron ionization (EI) source.
- Procedure: Introduce a small amount of the sample into the instrument. Obtain the mass spectrum and identify the molecular ion (M^+) and major fragment ions. The fragmentation pattern can provide valuable structural information. A characteristic fragment at m/z 195, corresponding to the 3,5-dinitrobenzoyl cation, is commonly observed.[\[1\]](#)

Visualizations

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Caption: Experimental workflow for the synthesis and spectroscopic analysis of 3,5-dinitrobenzoate esters.



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Caption: Complementary information from different spectroscopic methods for structural elucidation.

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References

- 1. NP-MRD: ¹³C NMR Spectrum (1D, 100 MHz, CDCl₃, simulated) (NP0040558) [np-mrd.org]
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